
4,6-Dimethoxy-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 6 positions and an aldehyde group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-1-naphthaldehyde typically involves the methoxylation of 1-naphthaldehyde. One common method includes the use of methanol and a strong acid catalyst to introduce methoxy groups at the desired positions. The reaction conditions often require controlled temperatures and specific reaction times to ensure the correct substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors. These methods ensure high yield and purity of the product, which is essential for its use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethoxy-1-naphthaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: 4,6-Dimethoxy-1-naphthoic acid.
Reduction: 4,6-Dimethoxy-1-naphthyl alcohol.
Substitution: Various substituted naphthaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-1-naphthaldehyde involves its ability to undergo various chemical transformations. The methoxy groups can participate in electron-donating interactions, while the aldehyde group can act as an electrophilic center. These properties make it a versatile compound in organic synthesis, allowing it to interact with a wide range of molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
- 4,7-Dimethoxy-1-naphthaldehyde
- 4-Hydroxy-5,6-dimethoxy-2-naphthaldehyde
- 5,6,8-Trimethoxy-3-methyl-1-naphthol
Comparison: 4,6-Dimethoxy-1-naphthaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. For instance, the position of the methoxy groups can influence the compound’s reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in specific synthetic applications where other naphthaldehyde derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
65565-33-5 |
|---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
4,6-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-10-4-5-11-9(8-14)3-6-13(16-2)12(11)7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
OPJXETKHTVGWTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC(=C2C=C1)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


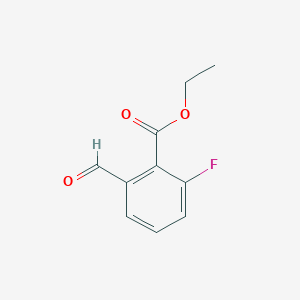


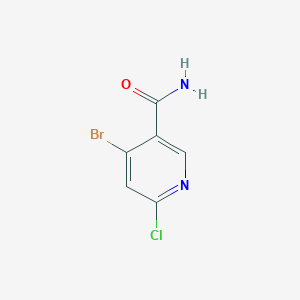
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
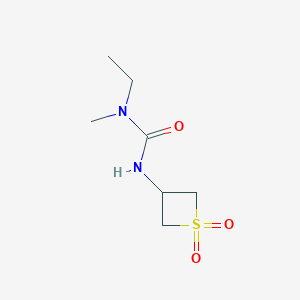
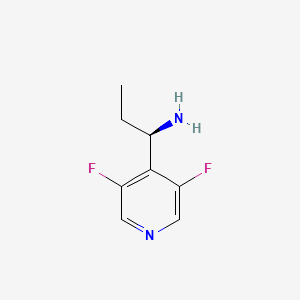

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)

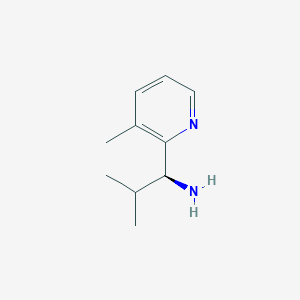
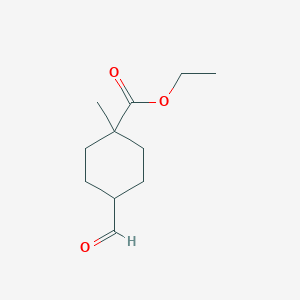
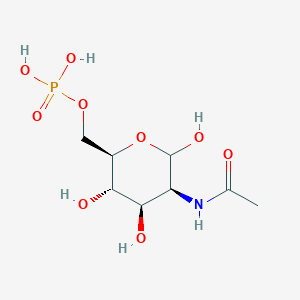
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
